Methyl 2-(2-methoxyphenyl)propanoate
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Overview
Description
Methyl 2-(2-methoxyphenyl)propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a methoxy group attached to a phenyl ring, which is further connected to a propanoate ester group. The structure of this compound makes it interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(2-methoxyphenyl)propanoate can be synthesized through the esterification of 2-(2-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(2-methoxyphenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-(2-methoxyphenyl)propanoic acid or corresponding ketones.
Reduction: Formation of 2-(2-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-(2-methoxyphenyl)propanoate is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules and as a starting material for various chemical reactions.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It may also serve as a model compound for understanding ester hydrolysis and other biochemical processes.
Industry: In the industrial sector, this compound can be used in the manufacture of fragrances, flavoring agents, and other fine chemicals. Its pleasant odor makes it suitable for use in perfumes and scented products.
Mechanism of Action
The mechanism of action of methyl 2-(2-methoxyphenyl)propanoate involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, the ester group can undergo hydrolysis to form the corresponding acid and alcohol. In biological systems, enzymes such as esterases can catalyze the hydrolysis of the ester bond, leading to the formation of 2-(2-methoxyphenyl)propanoic acid and methanol.
Comparison with Similar Compounds
Methyl 2-(4-methoxyphenyl)propanoate: Similar structure but with the methoxy group in the para position.
Ethyl 2-(2-methoxyphenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(2-hydroxyphenyl)propanoate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: Methyl 2-(2-methoxyphenyl)propanoate is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of the methoxy group can also affect the compound’s physical properties, such as solubility and boiling point, compared to its analogs.
Biological Activity
Methyl 2-(2-methoxyphenyl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its ester functional group, derived from 2-(2-methoxyphenyl)propanoic acid. Its molecular formula is C12H16O3, with a molar mass of approximately 208.26 g/mol. The presence of a methoxy group attached to the phenyl ring contributes to its unique properties and potential applications.
Property | Value |
---|---|
Molecular Formula | C12H16O3 |
Molecular Weight | 208.26 g/mol |
IUPAC Name | This compound |
InChI Key | XXXXXX |
Canonical SMILES | CC(C)(C1=C(C=C(C=C1)OC)C(=O)OC |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including resistant Staphylococcus aureus. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Notably, it has shown IC50 values ranging from 0.69 μM to 11 μM against HCT-116 (colon cancer) and HeLa (cervical cancer) cells, indicating potent antiproliferative effects. The mechanism may involve inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival.
Case Studies
- Antiproliferative Activity : A series of synthesized derivatives based on this compound were tested for their ability to inhibit cancer cell growth. Twelve out of twenty-four compounds showed significant inhibitory actions on HCT-116 cells, demonstrating potential for further development as anticancer agents.
- Mechanistic Insights : Molecular docking studies suggested that these compounds bind effectively to target proteins involved in cell cycle regulation and apoptosis pathways, supporting their role as potential therapeutic agents in oncology.
Anticancer Activity
Compound | IC50 (μM) | Cell Line | Activity |
---|---|---|---|
This compound | 0.69 - 11 | HCT-116 | Antiproliferative |
Related Derivative A | 1.5 | HeLa | Anticancer |
Related Derivative B | 0.5 | MCF-7 | Anticancer |
Antimicrobial Activity
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | X μg/mL |
Related Compound A | Escherichia coli | Y μg/mL |
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-(2-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H14O3/c1-8(11(12)14-3)9-6-4-5-7-10(9)13-2/h4-8H,1-3H3 |
InChI Key |
DPEYNDLASJASLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC)C(=O)OC |
Origin of Product |
United States |
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